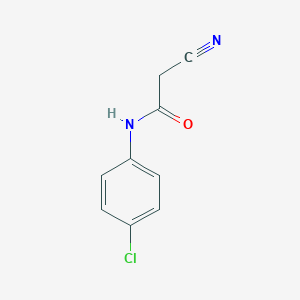
7-Chloro-1,8-naphthyridin-2-amine
Vue d'ensemble
Description
7-Chloro-1,8-naphthyridin-2-amine, also known as 7-CN, is an organic compound with a wide range of applications in various scientific research fields. It is a heterocyclic compound with a fused aromatic ring structure and a chlorine atom in the 7-position of the naphthyridine ring. 7-CN has been used in various studies due to its wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
La 7-chloro-1,8-naphthyridin-2-amine est utilisée dans la synthèse des 1,8-naphthyridines, une classe importante de composés hétérocycliques . Ces composés présentent des activités biologiques et des propriétés photochimiques diverses . Les méthodes de synthèse comprennent les réactions multicomposantes, l’approche de Friedländer utilisant une stratégie verte, l’hydroamination des alcynes terminaux suivie d’une cyclisation de Friedländer, la synthèse catalysée par des métaux et la réaction d’expansion de cycle .
Chimie médicinale
Les 1,8-naphthyridines, qui peuvent être synthétisées à partir de la this compound, ont une large applicabilité en chimie médicinale . Par exemple, la gémi floxacine, un composé contenant un noyau de 1,8-naphthyridine, a atteint le marché pharmaceutique pour le traitement des infections bactériennes . De nombreux autres composés de ce type sont en cours d’investigations cliniques .
Ligands
Les 1,8-naphthyridines, synthétisées à partir de la this compound, sont utilisées comme ligands . Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former un complexe de coordination.
Composants de diodes électroluminescentes
Les 1,8-naphthyridines, qui peuvent être synthétisées à partir de la this compound, sont utilisées comme composants de diodes électroluminescentes .
Cellules solaires sensibilisées à la teinture
Les 1,8-naphthyridines, synthétisées à partir de la this compound, sont utilisées dans les cellules solaires sensibilisées à la teinture . Ces cellules sont un type de cellule photovoltaïque qui convertit la lumière visible en énergie électrique.
Capteurs moléculaires
Les 1,8-naphthyridines, qui peuvent être synthétisées à partir de la this compound, sont utilisées dans les capteurs moléculaires<a aria-label="1: " data-citationid="b05ca113-44a1-87a2-1130-
Safety and Hazards
Mécanisme D'action
Target of Action
7-Chloro-1,8-naphthyridin-2-amine is a derivative of 1,8-naphthyridines, which are known for their diverse biological activities . .
Mode of Action
It’s known that 1,8-naphthyridines, in general, have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
1,8-naphthyridines have been found to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,8-naphthyridines have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
7-Chloro-1,8-naphthyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to form complexes with metal ions such as Cu+ and Cu2+, which can quench its fluorescence emission . These interactions are crucial for its function as a ligand and its potential use in developing chemosensors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with DNA base pairs, forming stable triplets through hydrogen bonding, which can impact gene expression and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form complexes with metal ions and its interaction with DNA base pairs are key aspects of its molecular mechanism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biological activity and potential therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its function and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects more efficiently .
Propriétés
IUPAC Name |
7-chloro-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXBYPUUCBEZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166661 | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15944-33-9 | |
| Record name | 2-Amino-7-chloro-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015944339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,8-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)







![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)